![molecular formula C6H10S3 B14705086 1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane CAS No. 13639-02-6](/img/structure/B14705086.png)
1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-2,5,7-trithiabicyclo[221]heptane is a chemical compound characterized by its unique bicyclic structure containing sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of 1,2-bis(thiomethyl)ethane as a starting material, which undergoes cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar principles as laboratory methods, with optimization for larger-scale production.
化学反应分析
Types of Reactions
1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of materials with unique properties due to its sulfur content.
作用机制
The mechanism of action of 1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to various biochemical effects, depending on the specific context. The exact molecular pathways are still under investigation, but the compound’s unique structure allows it to participate in diverse chemical reactions.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different substituents.
Sulfur-containing bicyclic compounds: Other compounds with sulfur atoms in a bicyclic framework.
Uniqueness
1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
13639-02-6 |
|---|---|
分子式 |
C6H10S3 |
分子量 |
178.3 g/mol |
IUPAC 名称 |
1,4-dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10S3/c1-5-3-8-6(2,9-5)4-7-5/h3-4H2,1-2H3 |
InChI 键 |
HJICOHYTXANQQG-UHFFFAOYSA-N |
规范 SMILES |
CC12CSC(S1)(CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




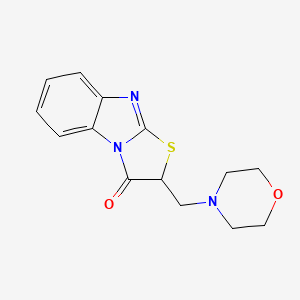
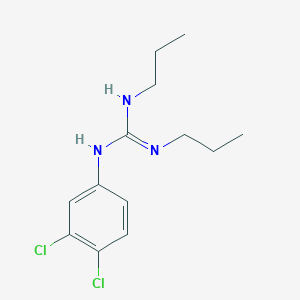


![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
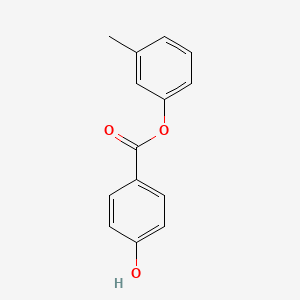


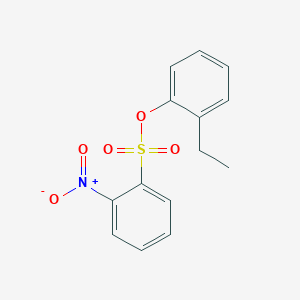
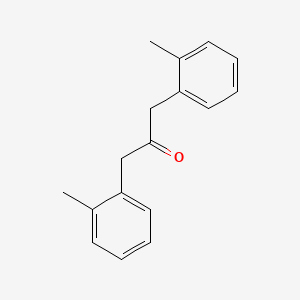
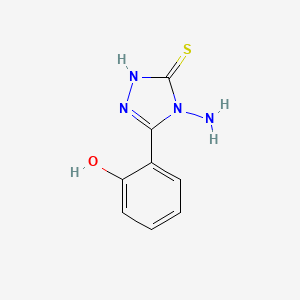
![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
